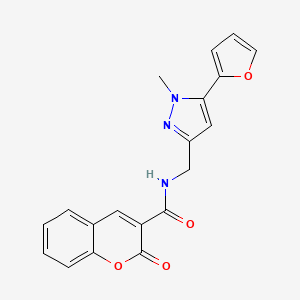

![molecular formula C24H18FN3 B2651007 3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-63-8](/img/structure/B2651007.png)

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as PF-06463922, is a small molecule drug that has shown promising results in preclinical studies for various diseases.

Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Logic Application

- Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including those with solvatochromism, acidochromism, and solid-state fluorescence features, have been examined. Their pH-dependent fluorescence can function as multilevel logic gates, offering binary on-off responses or medium-on-off configurations depending on the output channel chosen. This study highlights the compound's potential in molecular logic and electron transfer processes (Uchacz et al., 2016).

Fluorescence Quenching by Protonation

- Reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored. These derivatives are efficient organic fluorescent materials suitable for light-emitting devices. Their fluorescence, which is stable in various solvents, can undergo efficient quenching in the presence of protic acid but is fully recoverable, suggesting dynamic and static quenching mechanisms (Mu et al., 2010).

Quantum Chemical Simulations

- Optical absorption measurements and quantum-chemical simulations on various pyrazolo[3,4-b]quinoline derivatives have provided insights into their electronic properties. Substitution effects on these derivatives have been studied to understand their absorption spectra, which is crucial for developing optoelectronic applications (Kościen et al., 2003).

Electroluminescent Devices

- Novel luminophors for OLED synthesis have been created by introducing various substituents into the pyrazolo[3,4-b]quinoline molecules. These derivatives have been investigated for their spectral properties, showing potential to tune emission in the visible spectral range, suggesting their applicability in OLEDs (Danel et al., 2009).

Fluorine Substitution Effects

- The influence of fluorine on the photophysical, electrochemical properties, and basicity of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives has been analyzed. Fluorine atoms modify properties like fluorescence quantum efficiency and absorption band position, enhancing the molecule's resistance to proton donors. This suggests applications in fluorescent dyes and probes where high stability against acidic environments is desirable (Szlachcic & Uchacz, 2018).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-15-8-9-17(12-16(15)2)23-21-14-26-22-11-10-18(25)13-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYVSAILMOTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one](/img/structure/B2650925.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)

![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)